![molecular formula C23H21N5O2S B2428088 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1210671-32-1](/img/structure/B2428088.png)

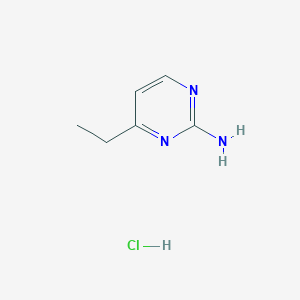

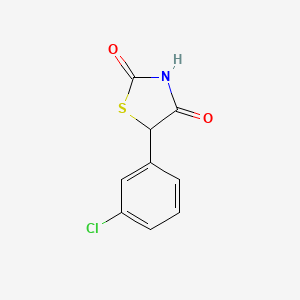

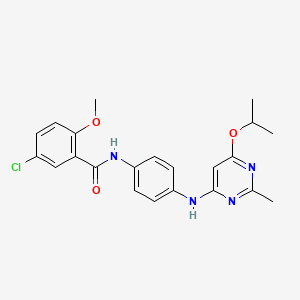

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazothiazole ring and a naphthyridine ring .

Synthesis Analysis

While the exact synthesis of this compound is not available, related compounds such as 2,3-dihydroimidazo[2,1-b]thiazoles have been synthesized for anticancer evaluation . The synthesis typically involves the reaction of appropriate precursors under specific conditions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazothiazole ring attached to a phenyl ring, which is further connected to a naphthyridine ring via a carboxamide linkage .

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

Research has shown that derivatives related to this compound exhibit potent cytotoxicity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with similar structural features, demonstrated significant growth inhibitory properties against murine leukemia and lung carcinoma, with some compounds achieving curative effects against colon tumors in mice at low doses (Deady et al., 2005). These findings highlight the potential of such compounds in cancer therapy, emphasizing their synthesis and evaluation against various cancer models.

Anticancer Evaluation

Further studies extended the synthesis and evaluation of similar compounds for their anticancer properties. For example, the synthesis, characterization, and in vitro anticancer evaluation of derivatives involving 1H-benzimidazole and 1,3,4-oxadiazole structures were carried out, showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014). These efforts contribute to the understanding of how structural modifications influence the biological activities of these compounds.

Analgesic and Anti-inflammatory Activity

Compounds within the same structural family have also been evaluated for their analgesic and anti-inflammatory activities. Notably, novel derivatives showing potent analgesic or anti-inflammatory activity without inducing acute gastrointestinal damage in animal models were identified (Roma et al., 2010). This suggests a potential therapeutic application for managing pain and inflammation with reduced side effects.

Antimicrobial Activities

Additionally, some derivatives exhibited antimicrobial activities, offering a new avenue for developing antibacterial agents. The synthesis and antimicrobial activity studies of heterocyclic condensed 1,8-naphthyridine derivatives showed promising results against gram-negative and gram-positive bacteria, indicating the utility of these compounds in addressing bacterial infections (Suzuki, 1980).

Eigenschaften

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-3-27-12-18(20(29)17-9-4-14(2)24-21(17)27)22(30)25-16-7-5-15(6-8-16)19-13-28-10-11-31-23(28)26-19/h4-9,12-13H,3,10-11H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNUIHGGLNODPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)

![[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2428018.png)